![molecular formula C22H24N2O3 B2666185 N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-ethoxybenzamide CAS No. 851406-50-3](/img/structure/B2666185.png)
N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-ethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-ethoxybenzamide, also known as DEAB, is a small molecule inhibitor that has been widely used in scientific research. DEAB has been shown to be an effective inhibitor of aldehyde dehydrogenase (ALDH), an enzyme that plays a critical role in the metabolism of aldehydes.
Applications De Recherche Scientifique
Radioligand Development for Sigma-2 Receptors
Research on benzamide analogues like RHM-1 and RHM-2 demonstrates their application in developing radioligands for studying sigma-2 receptors. These studies highlight the importance of structural modifications for affinity and specificity towards receptor subtypes, suggesting that compounds similar to N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-ethoxybenzamide could be utilized in receptor mapping and neuropharmacological research (Jinbin Xu et al., 2005).
Catalytic Applications in Organic Synthesis
The use of Rh(III)-catalyzed oxidative olefination in the presence of directing groups, as seen in the study by Rakshit et al., showcases the potential of complex organic molecules in facilitating selective bond formations. This suggests a role for our compound of interest in catalysis, particularly in the formation of valuable heterocyclic products (S. Rakshit et al., 2011).
Metabolic Pathway Elucidation
The identification of metabolites and the exploration of renal and hepatic excretion pathways, as conducted with YM758 and its metabolites, underline the importance of structural analysis in understanding the pharmacokinetics and dynamics of novel therapeutic agents. Such studies could be relevant for assessing the metabolism and excretion mechanisms of N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-ethoxybenzamide (K. Umehara et al., 2009).
Synthesis and Structural Analysis
Work on the synthesis and hydrolytic behavior of quinazoline derivatives provides insight into the reactivity and stability of similar compounds under various conditions. Such research can inform the design and optimization of synthetic routes for related molecules, highlighting the interplay between structure and reactivity (L. A. Shemchuk et al., 2010).
Imaging Agent Development
The development of imaging agents for positron emission tomography (PET) using benzamide analogues emphasizes the potential for compounds like N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-ethoxybenzamide in diagnostic imaging, particularly in oncology. This underscores the compound's potential application in designing novel imaging agents for cancer diagnosis and treatment monitoring (Z. Tu et al., 2007).
Propriétés
IUPAC Name |
N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-ethoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-4-27-19-8-6-5-7-17(19)22(26)23-12-11-16-13-18-14(2)9-10-15(3)20(18)24-21(16)25/h5-10,13H,4,11-12H2,1-3H3,(H,23,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGLZESRIYZKGNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCCC2=CC3=C(C=CC(=C3NC2=O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-ethoxybenzamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.